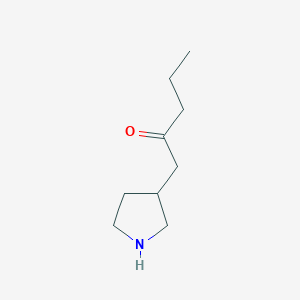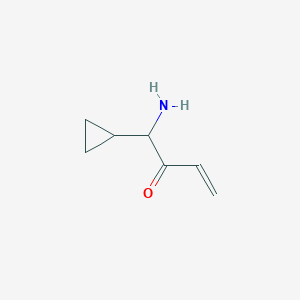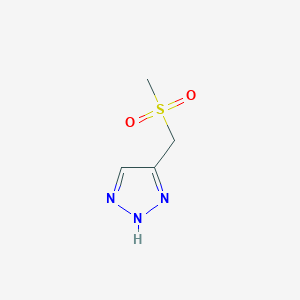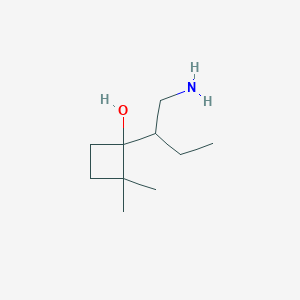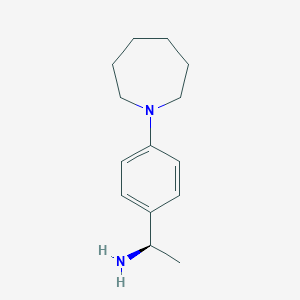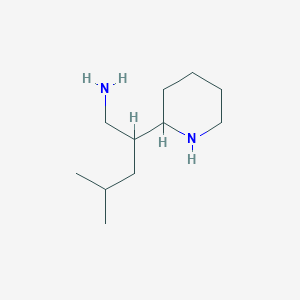
4-Methyl-2-(piperidin-2-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(piperidin-2-yl)pentan-1-amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Methyl-2-(piperidin-2-yl)pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methyl-2-(piperidin-2-yl)pentan-1-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their role as intermediates in drug development . The compound is also used in the pharmaceutical industry for testing and research purposes .
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
4-Methyl-2-(piperidin-2-yl)pentan-1-amine can be compared with other piperidine derivatives, such as 4-methyl-2-(piperidin-4-yl)pentan-1-amine and 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1306603-31-5 |
|---|---|
Fórmula molecular |
C11H24N2 |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
4-methyl-2-piperidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h9-11,13H,3-8,12H2,1-2H3 |
Clave InChI |
KTKDHSZQVGWHAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CN)C1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
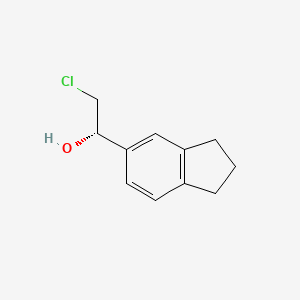
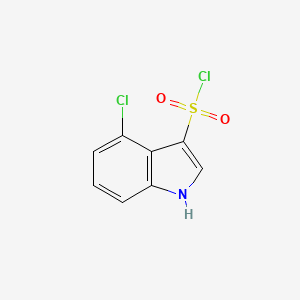

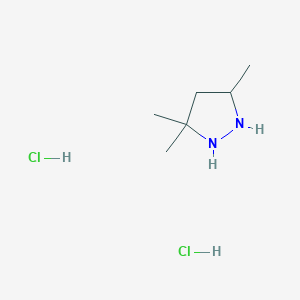
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)

